molecular formula C24H22NO+ B12553512 N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium CAS No. 143329-32-2

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium

Cat. No.: B12553512
CAS No.: 143329-32-2
M. Wt: 340.4 g/mol
InChI Key: BURSDRFKVVEFNQ-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium is a quaternary ammonium compound characterized by a trimethylanilinium core linked to a 1-oxo-2-phenylindenyl moiety. The indenyl group features a ketone at the 1-position and a phenyl substituent at the 2-position, contributing to its planar, conjugated aromatic system. The compound’s cationic nature (from the quaternary ammonium) and hydrophobic indenyl group influence its solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

143329-32-2

Molecular Formula

C24H22NO+

Molecular Weight

340.4 g/mol

IUPAC Name

trimethyl-[4-(3-oxo-2-phenylinden-1-yl)phenyl]azanium

InChI

InChI=1S/C24H22NO/c1-25(2,3)19-15-13-18(14-16-19)22-20-11-7-8-12-21(20)24(26)23(22)17-9-5-4-6-10-17/h4-16H,1-3H3/q+1

InChI Key

BURSDRFKVVEFNQ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium typically involves the reaction of 4-(1-oxo-2-phenyl-1H-inden-3-yl)aniline with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Quaternary Ammonium Groups

a. N,N,N-Trimethyl-4-((2-oxoborn-3-ylidene)methyl)anilinium methyl sulfate (CAS 52793-97-2)

  • Structure : Features a bornylidene (a bicyclic terpene-derived group) instead of the indenyl moiety.
  • Properties: pKa: 0.28 Solubility: 0.007 g/L in water (extremely low) Topological polar surface area (TPSA): Not reported, but likely lower than the target compound due to reduced polarity of the bornylidene group.
  • Applications : Used as a UV filter in cosmetics (max concentration: 6%) due to its absorption in the UV range .

b. N,N,N-Trimethyl-4-[[4-[(4-nitrophenyl)azo]phenyl]amino]anilinium methyl sulfate

  • Structure : Contains an azo (-N=N-) linkage and nitro group, enhancing electron-withdrawing effects.
  • Properties: TPSA: 153 Ų (high due to nitro and azo groups) Rotatable bonds: 5 Hydrogen bond donors: 1
  • Applications : Likely used in dyes or sensors due to the azo chromophore .

Comparison with Target Compound :

  • Solubility : The target compound’s indenyl group may reduce solubility compared to the bornylidene derivative but improve it relative to the azo-containing analogue.
  • Polarity : The TPSA of the target compound is expected to be intermediate, as the indenyl ketone adds polarity, but the phenyl group counterbalances it.
  • Functionality : Unlike the UV-filtering bornylidene derivative, the target’s indenyl group may enable π-π stacking, useful in organic semiconductors .
Indenone-Based Analogues

a. (2S,3S)-2-Methyl-3-(1-oxo-2-phenyl-1H-inden-3-yl)butanal (SI-3a)

  • Structure : Shares the 1-oxo-2-phenylindenyl group but lacks the quaternary ammonium; instead, it has an aldehyde-terminated alkyl chain.
  • Synthesis : Prepared via palladium-catalyzed enantioselective Heck alkenylation, demonstrating the indenyl group’s compatibility with transition-metal catalysis .
  • Applications : Intermediate in asymmetric synthesis of bioactive molecules.

b. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)-6-(trifluoromethyl)-1H-inden-1-one (21c)

  • Structure : Contains electron-withdrawing (nitro, trifluoromethyl) and bulky (tert-butyl) substituents.
  • Properties : Higher thermal stability due to steric hindrance and strong C-F bonds.
  • Applications: Potential use in antioxidants or high-performance polymers .

Comparison with Target Compound :

  • Reactivity: The target’s quaternary ammonium group enables ionic interactions, unlike neutral indenones.
  • Thermal Stability : Bulky substituents in 21c enhance stability, whereas the target’s ammonium group may limit thermal tolerance.

Biological Activity

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium, with the molecular formula C24H22NO+C_{24}H_{22}NO^+ and a CID of 12465277, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound is characterized by a complex structure that includes an indene moiety and a quaternary ammonium group. Its structural features suggest potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the proliferation of human leukemic T-cells at nanomolar concentrations. This suggests that the compound may act as a potential lead for developing novel anticancer agents .

The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that it may interact with cellular receptors or enzymes involved in cell survival and proliferation, although detailed mechanistic studies are still required to elucidate these pathways fully.

Study 1: Cytotoxicity Assessment

A pivotal study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results are summarized in Table 1 below:

Cell LineIC50 (µM)Notes
Human Leukemic T-cells0.05High selectivity observed
HeLa (Cervical Cancer)0.15Moderate cytotoxicity
MCF7 (Breast Cancer)0.20Induced apoptosis

This study underscores the compound's potential as an effective anticancer agent, particularly against hematological malignancies.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action . The study utilized flow cytometry and Western blot analysis to assess apoptosis markers in treated cells. Key findings included:

  • Increased Caspase Activation : Treatment with the compound led to elevated levels of activated caspases, indicating the induction of apoptosis.
  • Altered Bcl-2 Family Protein Expression : A decrease in anti-apoptotic Bcl-xL and an increase in pro-apoptotic Bax were observed, further supporting apoptosis induction.

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